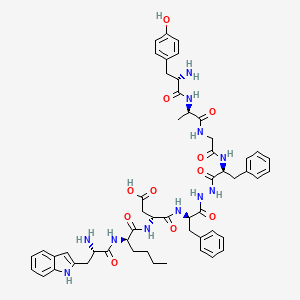

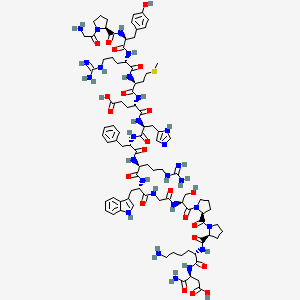

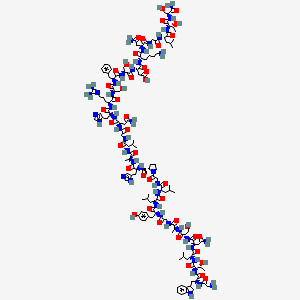

H-Tyr-D-Ala-Gly-Phe-NH-NH-D-Phe-D-Asp-D-Nle-Trp-H

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung H-Tyr-D-Ala-Gly-Phe-NH-NH-D-Phe-D-Asp-D-Nle-Trp-H ist ein synthetisches Peptid mit einer einzigartigen AminosäuresequenzEs ist ein Derivat von Dermorphin, einem natürlich vorkommenden Opioidpeptid, das in der Haut bestimmter Amphibien gefunden wird .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von H-Tyr-D-Ala-Gly-Phe-NH-NH-D-Phe-D-Asp-D-Nle-Trp-H erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Der Prozess umfasst:

Kopplung: Jede Aminosäure wird unter Verwendung von Aktivierungsmitteln wie Carbodiimiden an die wachsende Kette gekoppelt.

Entschützung: Schutzgruppen an den Aminosäuren werden entfernt, um den nächsten Kopplungsschritt zu ermöglichen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieses Peptids würde ähnlichen Prinzipien folgen, jedoch in größerem Maßstab. Automatisierung und Optimierung der Reaktionsbedingungen sind entscheidend für Effizienz und Ausbeute. Techniken wie kontinuierliche Fließsynthese können eingesetzt werden, um die Produktionsraten und die Konsistenz zu verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

H-Tyr-D-Ala-Gly-Phe-NH-NH-D-Phe-D-Asp-D-Nle-Trp-H: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann die Seitenketten von Aminosäuren wie Tryptophan und Tyrosin modifizieren.

Reduktion: Reduktionsreaktionen können Disulfidbrücken beeinflussen, falls vorhanden.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Gängige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Ameisensäure.

Reduktionsmittel: Dithiothreitol, Tris(2-carboxyethyl)phosphin.

Substitutionsreagenzien: Verschiedene Aminosäurederivate und Kupplungsmittel.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen vorgenommenen Modifikationen ab. Beispielsweise kann die Oxidation von Tryptophan zur Bildung von Kynureninderivaten führen .

Wissenschaftliche Forschungsanwendungen

H-Tyr-D-Ala-Gly-Phe-NH-NH-D-Phe-D-Asp-D-Nle-Trp-H: hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird aufgrund seiner Wechselwirkung mit Opioidrezeptoren auf sein Potenzial als Analgetikum untersucht.

Pharmakologie: Die Forschung konzentriert sich auf seine Wirksamkeit und Sicherheit als Schmerzmittel.

Biochemie: Wird verwendet, um Peptid-Rezeptor-Wechselwirkungen und die Rolle spezifischer Aminosäuren in der biologischen Aktivität zu untersuchen

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung hauptsächlich durch Wechselwirkung mit Opioidrezeptoren, insbesondere dem μ-Opioidrezeptor. Diese Wechselwirkung führt zur Aktivierung intrazellulärer Signalwege, die zu analgetischen Wirkungen führen. Das Vorhandensein von D-Aminosäuren in der Sequenz verbessert ihre Stabilität und Widerstandsfähigkeit gegenüber enzymatischem Abbau .

Wirkmechanismus

The compound exerts its effects primarily through interaction with opioid receptors, particularly the μ-opioid receptor. This interaction leads to the activation of intracellular signaling pathways that result in analgesic effects. The presence of D-amino acids in the sequence enhances its stability and resistance to enzymatic degradation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dermorphin: Ein natürliches Opioidpeptid mit einer ähnlichen Sequenz.

Leucin-Enkephalin: Ein weiteres Opioidpeptid mit analgetischen Eigenschaften.

Tyr-D-Arg-Phe-Gly-NH2: Ein synthetisches Derivat von Dermorphin mit potenter analgetischer Aktivität

Einzigartigkeit

H-Tyr-D-Ala-Gly-Phe-NH-NH-D-Phe-D-Asp-D-Nle-Trp-H: ist aufgrund seiner spezifischen Sequenz und der Einbindung mehrerer D-Aminosäuren einzigartig, die im Vergleich zu seinen natürlichen Gegenstücken eine verbesserte Stabilität und Resistenz gegenüber Abbau verleihen .

Eigenschaften

Molekularformel |

C53H65N11O11 |

|---|---|

Molekulargewicht |

1032.1 g/mol |

IUPAC-Name |

(3R)-4-[[(2R)-1-[2-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-(1H-indol-2-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C53H65N11O11/c1-3-4-18-41(60-49(71)39(55)28-36-27-35-17-11-12-19-40(35)58-36)50(72)62-44(29-46(67)68)51(73)61-43(26-33-15-9-6-10-16-33)53(75)64-63-52(74)42(25-32-13-7-5-8-14-32)59-45(66)30-56-47(69)31(2)57-48(70)38(54)24-34-20-22-37(65)23-21-34/h5-17,19-23,27,31,38-39,41-44,58,65H,3-4,18,24-26,28-30,54-55H2,1-2H3,(H,56,69)(H,57,70)(H,59,66)(H,60,71)(H,61,73)(H,62,72)(H,63,74)(H,64,75)(H,67,68)/t31-,38+,39+,41-,42+,43-,44-/m1/s1 |

InChI-Schlüssel |

NXHWDEQNHXTHJU-KDWYPSCJSA-N |

Isomerische SMILES |

CCCC[C@H](C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)NC(=O)[C@H](CC4=CC5=CC=CC=C5N4)N |

Kanonische SMILES |

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC4=CC5=CC=CC=C5N4)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide](/img/structure/B10848918.png)

![[4-(4-Methylpiperazin-1-yl)phenyl]quinolin-4-ylamine](/img/structure/B10848921.png)

![8-hexyl-3,5,5-trimethyl-2,3,4,5-tetrahydro-1H-chromeno[3,4-c]pyridin-10-ol](/img/structure/B10848936.png)

![3-(4-Bromophenyl)-8-(5-methylfuran-2-yl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B10848941.png)

![11-(Hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione](/img/structure/B10848953.png)

![4-chloro-N-[[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B10848964.png)

![N-[(1s,2s,4r)-2-Hydroxy-1-Isobutyl-5-({(1s)-1-[(Isopropylamino)carbonyl]-2-Methylpropyl}amino)-4-Methyl-5-Oxopentyl]-5-[methyl(Methylsulfonyl)amino]-N'-[(1r)-1-Phenylethyl]isophthalamide](/img/structure/B10848970.png)

![H-[Trp-Arg-Nva-Arg-Tyr]3-NH2](/img/structure/B10849006.png)